Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride
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Overview
Description
Scientific Research Applications
Enzyme Inhibition Studies
Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate and its derivatives have been explored for their potential as enzyme inhibitors. A study focused on the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, evaluating their α-glucosidase and β-glucosidase inhibition activities. Among these compounds, one displayed significant inhibition towards α-glucosidase, with an IC50 value notably lower than that of acarbose, a standard inhibitor. Molecular docking further illustrated these compounds' interaction modes with the enzyme's active sites, highlighting their therapeutic potential in managing diabetes and obesity through enzyme inhibition mechanisms (Babar et al., 2017).
Anticancer Agent Synthesis
Another area of interest is the synthesis of compounds with potential anticancer properties. Research has demonstrated the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. These compounds were assessed for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. Such studies underscore the compound's utility in developing new anticancer agents, providing a foundation for future drug development (Temple et al., 1983).
Antimicrobial Activity
Furthermore, ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate derivatives have been synthesized and evaluated for their antimicrobial activity. A study involved the synthesis of 2-thioxo-imidazolidin-4-one derivatives, which were tested against various antibacterial and antifungal organisms. These compounds exhibited notable antimicrobial properties, suggesting their potential as lead compounds in the development of new antimicrobial drugs (Nasser et al., 2010).
Antiamoebic Activity and Cytotoxicity
In the quest for new antiamoebic agents, ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates were synthesized and assessed for their in vitro activity against Acanthamoeba polyphaga. Compounds with specific alkyl chain lengths demonstrated good antiamoebic activity, with one compound showing activity comparable to chlorhexidine dihydrochloride, a standard amoebicidal agent. The study highlighted these compounds' potential as safe and effective antiamoebic agents with minimal cytotoxicity, making them promising candidates for further development (Shirai et al., 2013).
Mechanism of Action
Target of Action
Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride is a derivative of thiazole, a class of compounds known for their diverse biological activities Thiazole derivatives are known to interact with a wide range of biological targets, influencing various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
Thiazole derivatives are known to exhibit strong coordination ability due to the presence of nitrogen and sulfur atoms . These atoms can interact with biological targets, leading to various biological outcomes . The substituents on the thiazole ring can significantly affect these outcomes .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Action Environment
It’s known that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These solubility properties could potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the thiazole compound .
Cellular Effects
Thiazoles have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride at different dosages in animal models are not well studied. Thiazoles have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Thiazoles can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl 2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S.ClH/c1-3-18-12(17)7-10-8-19-13(15-10)16-11-6-9(2)4-5-14-11;/h4-6,8H,3,7H2,1-2H3,(H,14,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRFRLYNADTUJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=NC=CC(=C2)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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